

# TRV-7019 (Oliceridine): A Comparative Analysis Against Traditional Opioids in Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV-7019  |           |
| Cat. No.:            | B10857385 | Get Quote |

A new generation of opioid analgesic, **TRV-7019** (oliceridine), has demonstrated comparable pain relief to traditional opioids like morphine but with a potentially improved safety profile, particularly concerning respiratory and gastrointestinal side effects. This guide provides a comprehensive comparison based on key clinical trial data for researchers, scientists, and drug development professionals.

**TRV-7019** is a G protein-biased agonist at the  $\mu$ -opioid receptor. This mechanism is designed to separate the analgesic effects, primarily mediated by G-protein signaling, from the adverse effects, which are thought to be significantly influenced by  $\beta$ -arrestin recruitment.[1][2] Traditional opioids, such as morphine, activate both pathways.

### **Efficacy Data: A Head-to-Head Comparison**

Clinical trials have demonstrated that **TRV-7019** provides effective and rapid analgesia for moderate to severe acute pain, with an efficacy non-inferior to morphine at appropriate doses. The primary measure of efficacy in the pivotal APOLLO-1 and APOLLO-2 trials was the responder rate, defined as a patient achieving a  $\geq$ 30% improvement in the sum of pain intensity difference over the study period without early discontinuation.

Table 1: Analgesic Efficacy of TRV-7019 vs. Morphine and Placebo



| Clinical Trial            | Treatment Group (Demand<br>Dose)                                                            | Responder Rate (%) |
|---------------------------|---------------------------------------------------------------------------------------------|--------------------|
| APOLLO-1 (Bunionectomy)   | Placebo                                                                                     | 15.2%              |
| TRV-7019 (0.1 mg)         | 50.0%                                                                                       |                    |
| TRV-7019 (0.35 mg)        | 62.0%                                                                                       | _                  |
| TRV-7019 (0.5 mg)         | 65.8%                                                                                       | _                  |
| Morphine (1 mg)           | Not directly reported as responder rate, but 0.35 mg and 0.5 mg TRV-7019 were non-inferior. |                    |
| APOLLO-2 (Abdominoplasty) | Placebo                                                                                     | 45.7%              |
| TRV-7019 (0.1 mg)         | 61.0%                                                                                       |                    |
| TRV-7019 (0.35 mg)        | 76.3%                                                                                       | _                  |
| TRV-7019 (0.5 mg)         | 70.0%                                                                                       | _                  |
| Morphine (1 mg)           | 78.3%                                                                                       |                    |

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[3][4]

### **Adverse Event Profile: The Key Differentiator**

The potential advantage of **TRV-7019** lies in its safety and tolerability profile. Key studies have focused on two of the most significant and dose-limiting side effects of traditional opioids: respiratory depression and gastrointestinal adverse events.

### **Respiratory Safety**

A key secondary endpoint in the APOLLO trials was the Respiratory Safety Burden (RSB), a composite measure of the cumulative duration of respiratory safety events. While not always statistically significant, the data suggests a dose-dependent increase in RSB for **TRV-7019** that, at equi-analgesic doses, is comparable to or numerically lower than morphine.[3][4] A



study in healthy older volunteers demonstrated that **TRV-7019** resulted in significantly less respiratory depression compared to morphine.[5]

Table 2: Respiratory Adverse Events of TRV-7019 vs. Morphine

| Clinical Trial               | Treatment Group<br>(Demand Dose) | Respiratory Safety<br>Burden (Mean<br>Hours) | Incidence of<br>Respiratory Safety<br>Events (%) |
|------------------------------|----------------------------------|----------------------------------------------|--------------------------------------------------|
| APOLLO-1<br>(Bunionectomy)   | Placebo                          | 0                                            | Not Reported                                     |
| TRV-7019 (0.1 mg)            | 0.04                             | Not Reported                                 |                                                  |
| TRV-7019 (0.35 mg)           | 0.28                             | Not Reported                                 |                                                  |
| TRV-7019 (0.5 mg)            | 0.8                              | Not Reported                                 | _                                                |
| Morphine (1 mg)              | 1.1                              | Not Reported                                 | _                                                |
| APOLLO-2<br>(Abdominoplasty) | Placebo                          | 0.60                                         | 6%                                               |
| TRV-7019 (0.1 mg)            | 0.43                             | Not Reported                                 |                                                  |
| TRV-7019 (0.35 mg)           | 1.48                             | 21.5%                                        | _                                                |
| TRV-7019 (0.5 mg)            | 1.59                             | 22.5%                                        | _                                                |
| Morphine (1 mg)              | 1.72                             | 26.8%                                        | _                                                |
| Pooled APOLLO Data           | TRV-7019 (0.35 mg)               | -                                            | 15.2%                                            |
| TRV-7019 (0.5 mg)            | -                                | 18.2%                                        |                                                  |
| Morphine (1 mg)              | -                                | 22.8%                                        |                                                  |

Data sourced from the APOLLO-1, APOLLO-2, and pooled data analyses.[3][4][6]

### **Gastrointestinal Tolerability**

The APOLLO trials demonstrated a dose-dependent increase in gastrointestinal adverse events with **TRV-7019**. However, at equi-analgesic doses to morphine, the incidence of nausea



and vomiting was lower with **TRV-7019**.[3][4] An exploratory analysis of the APOLLO trials found that the odds of achieving a "complete GI response" (no vomiting and no use of rescue antiemetics) were 2-3 times higher with oliceridine compared to morphine when controlled for analgesic effect.[7][8]

Table 3: Gastrointestinal Adverse Events of TRV-7019 vs. Morphine

| Clinical Trial               | Treatment Group<br>(Demand Dose) | Nausea and/or<br>Vomiting (%) | Overall GI Adverse<br>Events (%) |
|------------------------------|----------------------------------|-------------------------------|----------------------------------|
| APOLLO-1<br>(Bunionectomy)   | Placebo                          | Not Reported                  | 24.1%                            |
| TRV-7019 (0.1 mg)            | Not Reported                     | 40.8%                         |                                  |
| TRV-7019 (0.35 mg)           | Not Reported                     | 59.5%                         | _                                |
| TRV-7019 (0.5 mg)            | Not Reported                     | 70.9%                         | -                                |
| Morphine (1 mg)              | Not Reported                     | 72.4%                         | _                                |
| APOLLO-2<br>(Abdominoplasty) | Placebo                          | Not Reported                  | 47.0%                            |
| TRV-7019 (0.1 mg)            | Not Reported                     | 49.4%                         |                                  |
| TRV-7019 (0.35 mg)           | Lower than morphine              | 65.8%                         | _                                |
| TRV-7019 (0.5 mg)            | Lower than morphine              | 78.8%                         | _                                |
| Morphine (1 mg)              | Not Reported                     | 79.3%                         | _                                |

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[3][4][9]

### Signaling Pathways and Experimental Workflow

The distinct pharmacological profile of **TRV-7019** is rooted in its biased agonism at the  $\mu$ -opioid receptor. The following diagrams illustrate this unique signaling pathway and the general workflow of the pivotal clinical trials.





Click to download full resolution via product page

Caption: Signaling pathways of traditional opioids vs. TRV-7019.





Click to download full resolution via product page

Caption: General workflow of the APOLLO clinical trials.

## **Experimental Protocols**



# APOLLO-1 (Bunionectomy) and APOLLO-2 (Abdominoplasty) Phase III Trials

- Objective: To evaluate the analgesic efficacy and safety of intravenous (IV) TRV-7019
   compared with placebo for the management of moderate to severe acute postoperative pain.
- Design: These were randomized, double-blind, placebo- and active-controlled studies.
- Participants: Adult patients undergoing bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2) with moderate to severe postoperative pain.
- Intervention: Patients were randomized to receive one of several treatment regimens administered via patient-controlled analgesia (PCA):
  - TRV-7019: 1.5 mg loading dose followed by demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.
  - Morphine: 4 mg loading dose followed by 1 mg demand doses.
  - Placebo.
- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, comparing each TRV-7019 regimen to placebo over a 48-hour (APOLLO-1) or 24-hour (APOLLO-2) period.
- Secondary Endpoints: Included a comparison of responder rates versus morphine and an
  assessment of the Respiratory Safety Burden (RSB) for each TRV-7019 regimen compared
  to morphine. Safety and tolerability were also assessed through the monitoring of adverse
  events.[3][4]

### **Healthy Volunteer Respiratory Depression Study**

- Objective: To compare the ventilatory effects of equianalgesic doses of TRV-7019 and morphine in healthy older volunteers.
- Design: A crossover study where participants received two different doses of IV morphine and IV TRV-7019.
- Participants: Healthy volunteers aged 55 years and older.



- Intervention: Participants received 0.5 mg and 2.0 mg of TRV-7019, and 2.0 mg and 8.0 mg of morphine in a randomized order.
- Primary Outcome: The primary outcome was the measurement of the hypercapnic ventilatory response using a carbon dioxide rebreathing technique at baseline and at hourly intervals for six hours post-treatment.[5]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. anesthesiaexperts.com [anesthesiaexperts.com]
- 2. Scholars@Duke publication: Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain A Review of Current Evidence. [scholars.duke.edu]
- 3. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty PMC [pmc.ncbi.nlm.nih.gov]
- 5. anesthesiologynews.com [anesthesiologynews.com]
- 6. Evaluating the Incidence of Opioid-Induced Respiratory Depression Associated with Oliceridine and Morphine as Measured by the Frequency and Average Cumulative Duration of Dosing Interruption in Patients Treated for Acute Postoperative Pain | springermedizin.de [springermedizin.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Scholars@Duke publication: Oliceridine is Associated with Reduced Risk of Vomiting and Need for Rescue Antiemetics Compared to Morphine: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials. [scholars.duke.edu]
- 9. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management







of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [TRV-7019 (Oliceridine): A Comparative Analysis Against Traditional Opioids in Acute Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857385#trv-7019-efficacy-compared-to-traditional-opioids]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com